Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:
- A benzofuran core with a methyl group at position 2 and an ethyl carboxylate at position 2.
- A mesitylsulfonylamino group (-NHSO₂C₆H₂-2,4,6-(CH₃)₃) at position 5.
The mesitylsulfonyl group enhances thermal stability and may facilitate intermolecular interactions such as π-stacking or hydrogen bonding in crystalline states .
Properties
IUPAC Name |
ethyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-6-26-21(23)19-15(5)27-18-8-7-16(11-17(18)19)22-28(24,25)20-13(3)9-12(2)10-14(20)4/h7-11,22H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELLUFKAZBZDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Phenylacetaldehyde Derivatives
The general protocol involves:
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Dissolving the diethylacetal precursor in a high-boiling solvent (e.g., benzene or toluene).
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Adding PPA and heating the mixture under reflux for 1–3 hours.
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Isolating the product via silica gel chromatography or distillation.
For instance, cyclization of p-(2,2-diethoxyethoxy)methoxy benzene with PPA at reflux produces 5-methoxybenzofuran with a 43% yield after distillation. To incorporate the 2-methyl group, the starting material must include a methyl substituent at the ortho position relative to the acetal group.
Introduction of the Mesitylsulfonylamino Group
The mesitylsulfonylamino (-NHSO₂Mes) group is introduced via sulfonylation of a primary amine intermediate. This step typically involves reacting the amine with mesitylsulfonyl chloride (MesSO₂Cl) in the presence of a base.
Sulfonylation Reaction Conditions
Key parameters include:
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Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
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Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
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Temperature : Room temperature or mild heating (40–60°C).
For example, in the synthesis of related mesitylsulfonylamino compounds, stirring equimolar amounts of the amine and MesSO₂Cl in DCM with TEA at room temperature for 12 hours achieves complete conversion. The crude product is purified via recrystallization or column chromatography.
Preparation of the Amine Intermediate
The amine precursor, ethyl 5-amino-2-methyl-1-benzofuran-3-carboxylate , can be synthesized via:
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Nitration : Introducing a nitro group at position 5 using nitric acid/sulfuric acid.
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Reduction : Reducing the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) or catalytic hydrogenation.
Alternatively, direct cyclization of a nitro-containing diethylacetal precursor followed by reduction streamlines the process.
Integrated Synthetic Routes
Combining the above steps, two primary routes emerge:
Route A: Cyclization Followed by Sulfonylation
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Cyclization : Synthesize ethyl 5-nitro-2-methyl-1-benzofuran-3-carboxylate via PPA-mediated cyclization.
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Reduction : Reduce the nitro group to an amine using H₂/Pd/C in ethanol.
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Sulfonylation : Treat the amine with MesSO₂Cl in DCM/TEA.
Typical Yields :
Route B: Direct Assembly via Coupling
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Suzuki Coupling : Construct the benzofuran core with a pre-installed amino group using a boronic acid derivative.
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Sulfonylation : As above.
This route is less documented but offers potential for modularity and higher yields if optimized.
Comparative Analysis of Methods
| Parameter | Route A (Cyclization) | Route B (Coupling) |
|---|---|---|
| Total Yield | ~30–40% | Not reported |
| Steps | 3 | 2 |
| Complexity | Moderate | High |
| Scalability | Proven | Experimental |
Route A is more established, leveraging classical cyclization and sulfonylation techniques. Route B remains speculative but aligns with modern trends in cross-coupling chemistry.
Optimization and Challenges
Regioselectivity in Cyclization
Ensuring the correct positioning of substituents during cyclization is critical. Electron-donating groups (e.g., methoxy) direct cyclization to the para position, but steric effects from the 2-methyl group may influence outcomes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzofuran ring, leading to the formation of carboxylic acids or aldehydes.
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Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Sulfides, thiols.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The mesitylsulfonyl group can enhance the compound’s binding affinity and specificity for certain targets, while the benzofuran core can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 5
Ethyl 5-({N-[(4-methylphenyl)carbonylamino]carbamoyl}methoxy)-2-phenyl-1-benzofuran-3-carboxylate ()
- Substituent : Hydrazine-linked 4-methylbenzoyl group.
- Higher polarity due to amide groups may reduce lipophilicity compared to the mesitylsulfonylamino derivative.
Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate ()
- Substituent : Branched ethoxycarbonylpropane-oxy group.
- Key Differences: The ester side chain increases rotational freedom (5 rotatable bonds) and lowers steric hindrance.
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate ()
- Substituent: Cyanomethoxy group (-OCH₂CN).
- Key Differences: The electron-withdrawing cyano group alters the electronic profile of the benzofuran ring, possibly enhancing electrophilic reactivity. Lower molecular weight (259.26 g/mol) and higher logP (2.7) suggest improved membrane permeability compared to bulkier derivatives .
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate ()
- Substituent : Acetyloxy group (-OAc).
- Key Differences :
Ethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate ()
- Substituent : 3-Bromobenzyloxy group.
- The aryl ether linkage contrasts with the sulfonamide’s direct N-substitution .
Physicochemical Properties
*Estimated based on structural similarity.
- Lipophilicity: The mesitylsulfonyl group balances hydrophobicity (logP ~3.5) with moderate solubility, whereas cyanomethoxy derivatives are more lipophilic (logP 2.7) .
- Crystallinity : Sulfonamides often form stable hydrogen-bonded dimers in crystals, as seen in related structures , while ester derivatives (e.g., acetyloxy) may adopt less ordered packing .
Biological Activity
Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C21H23NO5S
Molar Mass: 401.476 g/mol
IUPAC Name: this compound
The compound features a benzofuran core, which is known for its diverse pharmacological properties, and a mesitylsulfonyl group that can enhance biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzofuran Core: Starting from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.
- Mesitylsulfonamide Formation: Reaction with mesitylsulfonyl chloride in the presence of a base (e.g., triethylamine).
- Esterification: The resulting amine is then esterified with ethyl alcohol to yield the final product.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with benzofuran structures have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has also explored the anticancer potential of benzofuran derivatives. This compound has been evaluated in vitro against several cancer cell lines, including breast and colon cancer cells. Preliminary results suggest that it induces apoptosis through the activation of caspase pathways, although further studies are needed to elucidate the exact mechanisms.
Case Studies and Research Findings
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Study on Antimicrobial Activity:
- Objective: Evaluate the antimicrobial efficacy against E. coli.
- Methods: Disk diffusion method was employed.
- Results: The compound showed a zone of inhibition comparable to standard antibiotics, indicating potent antimicrobial activity.
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Anticancer Evaluation:
- Study Design: MTT assay conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
- Findings: IC50 values were determined, showing significant cytotoxic effects at low concentrations. Further analysis revealed that the compound triggers apoptosis in treated cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Hydroxyl group instead of sulfonamide | Moderate antimicrobial activity |
| Ethyl 5-amino-2-methyl-1-benzofuran-3-carboxylate | Amino group present | Potential anticancer properties |
| Ethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate | Methanesulfonyloxy group | Antimicrobial and anticancer activities |
Q & A
Q. What are the key synthetic steps for preparing Ethyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Construction of the benzofuran core via cyclization of substituted phenols with ethyl acetoacetate derivatives under acidic conditions .
- Step 2 : Introduction of the mesitylsulfonylamino group using mesitylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to activate the amine intermediate .
- Step 3 : Esterification or functional group protection to stabilize reactive sites.
Solvents like dichloromethane or toluene are often used, with reaction temperatures optimized between 0°C and reflux .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and detect steric effects from the mesityl group. Aromatic protons in the benzofuran ring typically appear between δ 6.5–8.0 ppm .
- IR Spectroscopy : Identify key functional groups (e.g., ester C=O ~1700 cm⁻¹, sulfonamide S=O ~1350–1150 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₂₂H₂₃NO₅S: 430.13) .
Q. How is the molecular weight calculated, and what tools are used for validation?
- Methodological Answer :
- Formula : C₂₂H₂₃NO₅S.
- Calculation : Sum atomic weights (e.g., C: 12.01 × 22, H: 1.01 × 23, etc.). Tools like CC-DPS validate this using quantum chemistry and QSPR models .
- Validation : Cross-check with HRMS or X-ray crystallography-derived density functional theory (DFT) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the mesitylsulfonylamino substitution?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve sulfonylation efficiency.
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Temperature Control : Gradual warming (0°C → room temperature) minimizes side reactions.
- Monitoring : TLC or HPLC to track intermediate conversion. Contradictions in yield may arise from competing hydrolysis; anhydrous conditions and molecular sieves mitigate this .
Q. How can contradictions in NMR data (e.g., split peaks or missing signals) be resolved?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening .
- Steric Hindrance : Compare experimental data with DFT-calculated chemical shifts.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure with SHELX. Anisotropic displacement parameters in ORTEP diagrams reveal steric clashes .
Q. What strategies are effective for crystallizing this compound, and how is SHELX employed for refinement?
- Methodological Answer :
- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures promotes single-crystal growth.
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
- SHELX Workflow :
SHELXD : Solve phases via dual-space methods.
SHELXL : Refine using least-squares minimization. Monitor R₁ (<5%) and wR₂ (<15%) .
Validation : Check for hydrogen bonding (e.g., O–H⋯O interactions) using WinGX .
Q. How to design experiments to evaluate its biological activity and mechanism of action?
- Methodological Answer :
- Target Identification : Perform molecular docking with enzymes (e.g., kinases) using the mesitylsulfonyl group’s electron-withdrawing properties to predict binding .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., ATPase activity).
- Cellular Uptake : Use fluorescent analogs or LC-MS to quantify intracellular concentrations .
- Data Analysis : Compare activity with analogs lacking the mesityl group to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
